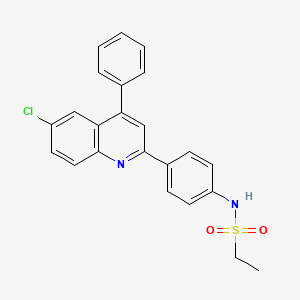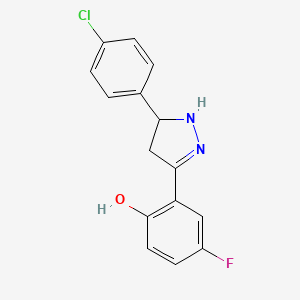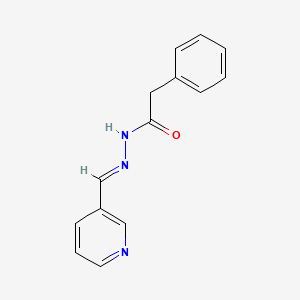
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is a chemical compound with the molecular formula C23H19ClN2O2S and a molecular weight of 422.93 g/mol This compound is characterized by its quinoline core, which is substituted with a phenyl group and an ethanesulfonamide moiety
Preparation Methods
The synthesis of N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Phenylation: The chlorinated quinoline is reacted with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.
Sulfonamide formation: Finally, the phenylquinoline derivative is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but lacks the ethanesulfonamide moiety.
Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different chemical and biological properties.
Phenylquinolines: These compounds have a phenyl group attached to the quinoline core but may differ in other substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-2-29(27,28)26-19-11-8-17(9-12-19)23-15-20(16-6-4-3-5-7-16)21-14-18(24)10-13-22(21)25-23/h3-15,26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIMJVNGISPGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2758027.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2758028.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B2758031.png)
![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)
![4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate](/img/structure/B2758035.png)
![7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2758037.png)
![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)
![6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2758041.png)
![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)

![2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2758045.png)
![5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2758047.png)
